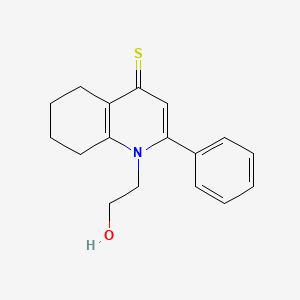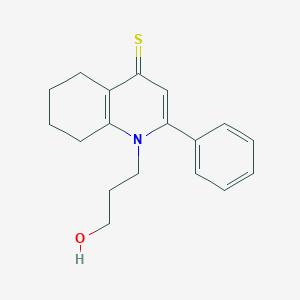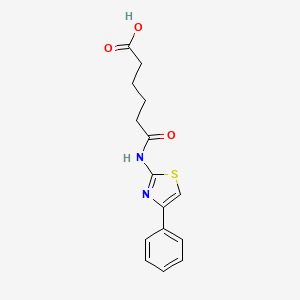![molecular formula C18H28N4O4S B7756066 2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B7756066.png)
2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate is a complex organic compound with a molecular formula of C18H27N4O4S . This compound is part of the purine family, which is known for its significant biological activities. Purines are essential components of nucleic acids and play crucial roles in various biochemical processes.
Preparation Methods
The synthesis of 2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate involves multiple stepsThe final step involves esterification with acetic acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur, where the sulfanyl group can be replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted purines.
Scientific Research Applications
2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterases (PDEs), which play a role in cellular signaling. By inhibiting these enzymes, the compound can modulate various physiological processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other purine derivatives such as:
1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds share a similar core structure but differ in their side chains, leading to variations in their biological activities.
8-methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds have a methoxy group instead of a sulfanyl group, which can result in different pharmacological properties.
The uniqueness of 2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate lies in its specific side chain and functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S/c1-4-5-6-7-8-9-10-11-22-14-15(19-17(22)27-12-13(23)24)20(2)18(26)21(3)16(14)25/h4-12H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBALAKSWCPRIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7755986.png)
![2-[(4-Hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]ethanone](/img/structure/B7755994.png)
![1-(3,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7755998.png)
![1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7755999.png)
![1-(4-Fluorophenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7756006.png)



![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7756033.png)
![7-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7756038.png)
![5-(3-bromophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7756044.png)
![2-[(7-heptyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B7756053.png)
![2-[(1,3-dimethyl-7-octyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B7756058.png)

